molecular formula C15H23N3S B5886272 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide

4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide

Cat. No. B5886272
M. Wt: 277.4 g/mol
InChI Key: ZJFLSWIRWPLIIY-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide, also known as EMB, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. EMB belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic potential.

Mechanism of Action

The exact mechanism of action of 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. In particular, this compound has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This compound has also been reported to inhibit the activity of histone deacetylase (HDAC), which plays a role in the regulation of gene expression and cell differentiation. The inhibition of these enzymes and proteins by this compound may contribute to its antimicrobial, anticancer, and anti-inflammatory activities.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacterial and fungal strains, and suppress the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce the severity of inflammation in animal models of inflammatory bowel disease and sepsis. Additionally, this compound has been reported to have low toxicity in animal models, suggesting that it may have a favorable safety profile.

Advantages and Limitations for Lab Experiments

4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its potent antimicrobial, anticancer, and anti-inflammatory activities, its low toxicity in animal models, and its availability in good yield and purity. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide. One potential area of research is the development of novel this compound derivatives with improved pharmacological properties, such as increased solubility and potency. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Overall, this compound has the potential to be a valuable therapeutic agent for the treatment of infectious diseases, cancer, and inflammatory disorders, and further research is needed to fully explore its pharmacological properties.

Synthesis Methods

4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide can be synthesized using a multi-step process starting from 4-methylbenzylamine and ethyl isothiocyanate. The first step involves the formation of the intermediate 4-methylbenzyl isothiocyanate, which is then reacted with piperazine to yield this compound. The purity of this compound can be improved by recrystallization from suitable solvents. The synthesis method of this compound has been reported in the literature, and the compound can be obtained in good yield and purity.

Scientific Research Applications

4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide has been studied for its potential pharmacological properties, including its antimicrobial, anticancer, and anti-inflammatory activities. In vitro studies have shown that this compound exhibits potent antimicrobial activity against several bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. Additionally, this compound has been reported to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-ethyl-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3S/c1-3-17-8-10-18(11-9-17)15(19)16-12-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFLSWIRWPLIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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